({1-[(Diphenylamino)methyl]-1H-1,2,4-triazol-5-yl}sulfanyl)acetonitrile ({1-[(Diphenylamino)methyl]-1H-1,2,4-triazol-5-yl}sulfanyl)acetonitrile
Brand Name: Vulcanchem
CAS No.: 61691-06-3
VCID: VC17608634
InChI: InChI=1S/C17H15N5S/c18-11-12-23-17-19-13-20-22(17)14-21(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,13H,12,14H2
SMILES:
Molecular Formula: C17H15N5S
Molecular Weight: 321.4 g/mol

({1-[(Diphenylamino)methyl]-1H-1,2,4-triazol-5-yl}sulfanyl)acetonitrile

CAS No.: 61691-06-3

Cat. No.: VC17608634

Molecular Formula: C17H15N5S

Molecular Weight: 321.4 g/mol

* For research use only. Not for human or veterinary use.

({1-[(Diphenylamino)methyl]-1H-1,2,4-triazol-5-yl}sulfanyl)acetonitrile - 61691-06-3

Specification

CAS No. 61691-06-3
Molecular Formula C17H15N5S
Molecular Weight 321.4 g/mol
IUPAC Name 2-[[2-[(N-phenylanilino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetonitrile
Standard InChI InChI=1S/C17H15N5S/c18-11-12-23-17-19-13-20-22(17)14-21(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,13H,12,14H2
Standard InChI Key VPDYGHZPSDESPA-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)N(CN2C(=NC=N2)SCC#N)C3=CC=CC=C3

Introduction

Structural Characterization and Molecular Properties

The compound’s structure integrates three critical functional groups:

  • 1,2,4-Triazole Core: A five-membered aromatic ring containing three nitrogen atoms, which confers stability and participates in hydrogen bonding and π-π interactions .

  • Diphenylamino Methyl Group: Attached to the triazole’s nitrogen, this substituent introduces steric bulk and electron-donating properties, influencing reactivity and solubility.

  • Sulfanyl-Acetonitrile Linkage: A thioether (-S-) bridge connecting the triazole to a nitrile group, enhancing nucleophilicity and enabling further functionalization .

Molecular Descriptors

Key molecular identifiers include:

PropertyValueSource
IUPAC Name2-[[2-[(N-phenylanilino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetonitrile
SMILESC1=CC=C(C=C1)N(CN2C(=NC=N2)SCC#N)C3=CC=CC=C3
InChIKeyVPDYGHZPSDESPA-UHFFFAOYSA-N
Molecular Weight321.4 g/mol
Melting PointNot reported (analog: 130–133°C)

The absence of a reported melting point for this specific compound highlights gaps in publicly available data, though structurally related triazole derivatives exhibit thermal stability up to 130°C .

Synthesis and Reaction Pathways

The synthesis of ({1-[(Diphenylamino)methyl]-1H-1,2,4-triazol-5-yl}sulfanyl)acetonitrile involves a multi-step sequence prioritizing the construction of the triazole core followed by successive functionalizations.

Step 1: Formation of the 1,2,4-Triazole Core

The triazole ring is typically synthesized via cyclocondensation of thiosemicarbazide with carboxylic acid derivatives under acidic or basic conditions. For example, reacting thiosemicarbazide with acetic acid yields 5-amino-1,2,4-triazole, which serves as a precursor .

Step 2: Alkylation with Diphenylamino Methyl Group

The triazole’s nitrogen is alkylated using a diphenylamino methyl halide (e.g., chloromethyl diphenylamine) in the presence of a base such as potassium carbonate. This step introduces steric hindrance and modulates electronic properties.

Step 3: Sulfanylation with Acetonitrile

The sulfanyl linkage is established through a nucleophilic substitution reaction. The thiolate anion generated from the triazole attacks the electrophilic carbon of bromoacetonitrile, forming the thioether bond. Optimal yields are achieved in polar aprotic solvents like dimethylformamide (DMF) at 60–80°C.

Critical Challenges:

  • Regioselectivity: Ensuring alkylation occurs at the correct triazole nitrogen requires careful control of reaction conditions.

  • Purification: Column chromatography or recrystallization is necessary to isolate the product from byproducts.

Physicochemical and Spectroscopic Properties

While experimental data for this compound remain limited, inferences can be drawn from analogous structures:

Solubility

  • Polar Solvents: Expected solubility in DMF, dimethyl sulfoxide (DMSO), and acetonitrile due to the nitrile and triazole groups .

  • Non-Polar Solvents: Limited solubility in hexane or toluene due to the polar sulfanyl and diphenylamino groups.

Stability

  • Thermal Stability: Likely stable up to 150°C, comparable to triazole derivatives .

  • Photochemical Stability: The aromatic triazole and diphenyl groups may confer resistance to UV degradation.

Spectroscopic Predictions

  • IR Spectroscopy: Strong absorptions near 2200 cm⁻¹ (C≡N stretch) and 1250 cm⁻¹ (C-S stretch) .

  • NMR Spectroscopy:

    • ¹H NMR: Signals for diphenyl protons (δ 7.2–7.5 ppm), methylene groups (δ 4.0–4.5 ppm), and triazole protons (δ 8.0–8.3 ppm).

    • ¹³C NMR: Nitrile carbon (δ 115–120 ppm), triazole carbons (δ 145–160 ppm).

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